6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine
Description
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBSOMPLLSUUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984078 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654676-62-7 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Workflow:
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Substrate preparation : Dissolve 1.0 g (7.5 mmol) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol in 20 mL methanol.
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Reduction : Add 541 mg (14.3 mmol) NaBH₄ in portions at 0°C, then stir at room temperature for 2 hours.
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Quenching and extraction : Quench with water, extract with 10% methanol in dichloromethane (3 × 75 mL).
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Purification : Concentrate organic layers and purify via silica gel chromatography (7% methanol in dichloromethane).
This method achieves a 74% isolated yield, with purity confirmed by ¹H NMR spectroscopy. The protocol’s scalability is limited by exothermicity during NaBH₄ addition, necessitating controlled temperature regimes for larger batches.
High-Pressure-Assisted Cyclization
Recent advances leverage high-pressure reactors to synthesize structurally related dihydroheterocycles. Although initially developed for benzoquinoline derivatives, this approach is adaptable to this compound synthesis. Using a Q-tube reactor, cyclocondensation of 3-oxo-2-arylhydrazonopropanals with cyclic ketones proceeds at elevated pressures (10–15 bar), reducing reaction times by 60% compared to ambient-pressure methods.
Advantages of High-Pressure Synthesis:
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Enhanced reaction rates : Pressure accelerates molecular collisions, favoring cyclization.
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Improved atom economy : Side products are minimized due to precise control over reaction dynamics.
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Gram-scale feasibility : Demonstrated scalability with consistent yields >70%.
This method’s applicability to the target compound requires further validation but represents a promising avenue for industrial-scale production.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent Condensation | 70–85% | 3–6 hours | High atom economy; one-pot synthesis | Requires stringent temperature control |
| NaBH₄ Reduction | 74% | 2 hours | Mild conditions; straightforward workup | Exothermic risk; limited scalability |
| High-Pressure Cyclization | >70% | 1–2 hours | Rapid kinetics; scalable | Specialized equipment required |
Industrial Optimization Strategies
Continuous Flow Reactors
Adopting continuous flow systems for multicomponent reactions ensures consistent mixing and heat transfer, critical for intermediates prone to thermal degradation. A typical setup involves:
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Packed-bed reactors : Loaded with immobilized catalysts to enhance recyclability.
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In-line analytics : UV-Vis and IR sensors monitor reaction progression in real time.
Microwave-Assisted Synthesis
Microwave irradiation reduces energy consumption by 30% and accelerates reaction rates via dielectric heating. For instance, cyclocondensation steps achieve completion in 15 minutes under microwave conditions versus 2 hours conventionally.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of alkylating agents such as benzyl chloride or 1,2-dibromoethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of fluorescent probes and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinase FGFR1 by binding to the active site and preventing substrate phosphorylation . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridines
Substitution patterns on the core structure significantly influence properties. describes derivatives with aryl (e.g., 4-chlorophenyl, 4-bromophenyl) and heteroaryl (e.g., thiophen-3-yl) groups at the 2- and 4-positions. For example:
- 4-(4-Methoxyphenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5e) : Methoxy groups increase electron density, which may reduce inhibition efficiency compared to halogenated analogs due to weaker adsorption .
Table 1: Substituent Effects on Corrosion Inhibition
Pyridine vs. Pyrimidine Cores
describes 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine , where the pyridine ring is replaced by a pyrimidine (two nitrogen atoms). Key differences:
Halogenated Derivatives
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride () highlights the impact of halogenation:
Functional Group Variations
lists 6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol , where the amine is replaced by a hydroxyl group:
Key Research Findings
- Adsorption Mechanisms : CAPD derivatives adsorb on carbon steel via Langmuir isotherm, combining physical (van der Waals) and chemical (charge transfer) interactions. DFT simulations confirm that electron-withdrawing groups (e.g., CN, Cl) enhance adsorption strength .
- Synthetic Flexibility : Substitution at the 2-, 3-, and 4-positions allows fine-tuning for specific applications, such as corrosion inhibition or medicinal chemistry .
Biological Activity
Overview
6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine is a heterocyclic compound characterized by a fused cyclopentane and pyridine ring system. This compound has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator.
- Molecular Formula : C₈H₉N₂
- Molecular Weight : 135.17 g/mol
- CAS Number : 654676-62-7
The compound's structure contributes to its reactivity and interaction with various biological targets. Its amine group enhances solubility and facilitates binding to enzymes and receptors.
The biological activity of this compound primarily involves:
- Enzyme Inhibition :
- Calcium Channel Antagonism :
-
Hypoglycemic Activity :
- Some studies suggest that derivatives of this compound may exhibit hypoglycemic effects, indicating potential applications in diabetes management.
Biological Activity Data
The following table summarizes the biological activities associated with this compound:
Case Studies
-
Inhibition of FGFR1 :
A study demonstrated that this compound effectively inhibited FGFR1 with an IC50 value indicating significant potency. This inhibition was linked to reduced cell proliferation in cancer cell lines expressing high levels of FGFR1. -
Calcium Channel Studies :
Research involving electrophysiological techniques showed that the compound could effectively block calcium currents in neuronal cells, suggesting its potential as a therapeutic agent for conditions like epilepsy or cardiac arrhythmias. -
Metabolic Studies :
In vivo studies indicated that compounds derived from this compound exhibited significant reductions in blood glucose levels in diabetic animal models, warranting further investigation into their mechanisms of action.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including:
- Oxidation Reactions : Utilizing manganese catalysts for the oxidation of related cyclopentenopyridine analogues .
- Reduction Processes : Employing reducing agents like sodium borohydride for structural modifications.
Derivatives of this compound are being explored for enhanced biological activities and specificity towards various molecular targets.
Q & A
Q. What are the established synthetic routes for 6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine, and how are intermediates characterized?
A multicomponent synthesis approach is commonly employed for derivatives of this scaffold, involving cyclocondensation of amines, aldehydes, and cyclopentanone precursors under acidic catalysis. Key intermediates (e.g., chlorinated pyrimidines or substituted cyclopenta[b]pyridines) are characterized using H/C NMR, IR spectroscopy, and HRMS to confirm regioselectivity and purity . For example, chlorination of intermediates (e.g., compound 7 to 8 in ) requires careful stoichiometric control to avoid over-halogenation .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
Structural confirmation relies on H NMR (e.g., δ 1.17–2.92 ppm for methyl and cyclopentyl protons), C NMR (e.g., 114–170 ppm for aromatic and carbonyl carbons), and IR (e.g., 1524 cm for C=N stretching). Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities in fused-ring systems, while HRMS ensures molecular formula accuracy (e.g., m/z 278.0727 for [M]) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound’s derivatives may exhibit acute toxicity (H300–H373 codes) and environmental hazards (H400–H420). Mandatory precautions include:
- Use of PPE (gloves, goggles, lab coats) and fume hoods during synthesis .
- Storage in airtight containers at 2–8°C, away from oxidizers and moisture .
- Immediate decontamination with ethanol for spills and emergency medical consultation for exposure .
Advanced Research Questions
Q. How can researchers optimize reaction yields and selectivity using design of experiments (DoE)?
Statistical DoE (e.g., factorial designs) minimizes experimental runs while evaluating variables like temperature, catalyst loading, and solvent polarity. For cyclopenta[b]pyridine derivatives, Response Surface Methodology (RSM) identifies optimal conditions (e.g., 80°C, 0.1M HCl catalyst) to maximize yield and minimize byproducts . Central Composite Designs (CCD) are particularly effective for non-linear relationships between variables .
Q. What computational strategies enhance the design of novel derivatives with target bioactivity?
Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking predict regioselectivity in cyclization steps. The ICReDD framework integrates computational reaction path searches with experimental validation, accelerating the discovery of derivatives with tailored electronic properties (e.g., electron-withdrawing substituents for enhanced stability) .
Q. How should researchers address contradictions between experimental data and computational predictions?
Discrepancies (e.g., unexpected regiochemistry in cyclization) require cross-validation via:
Q. What reactor designs and scale-up considerations are critical for pilot-scale synthesis?
Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps, reducing hot-spot formation. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently at scale, while process simulation tools (Aspen Plus) optimize solvent recovery and waste management .
Q. How can mechanistic studies elucidate reaction pathways for cyclopenta[b]pyridine formation?
Isotopic tracer experiments (e.g., H-labeled amines) and in-situ FTIR monitor intermediate formation. Transient absorption spectroscopy captures short-lived species, while DFT calculations map energy profiles for key steps (e.g., ring-closing via [3+2] cycloaddition) .
Q. What methodologies assess the environmental impact of synthetic byproducts?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry identifies and quantifies toxic byproducts (e.g., halogenated impurities). Ecotoxicological assays (Daphnia magna acute toxicity tests) evaluate compliance with REACH regulations .
Q. Which strategies enable regioselective functionalization of the cyclopenta[b]pyridine core?
Directed ortho-metalation (DoM) with LDA or Pd-catalyzed C–H activation introduces substituents at specific positions (e.g., C-4 bromination using NBS). Steric and electronic effects are balanced via Hammett plots to predict substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
